molecular formula C16H21N7O2 B2949369 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034457-72-0

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2949369
CAS No.: 2034457-72-0
M. Wt: 343.391
InChI Key: OTSJTFAWLZRVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N7O2 and its molecular weight is 343.391. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that both indole and triazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to the inhibition or activation of these enzymes, resulting in changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with indole and triazole derivatives , it’s likely that this compound affects multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

A study on similar hydroxamic acids incorporating 1,2,3-triazole hybrids suggested that these compounds possess a favorable pharmacokinetic profile .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . Additionally, indole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .

Action Environment

It’s known that the synthesis of 1,2,3-triazoles can be influenced by environmental factors such as the presence of copper catalysts . Furthermore, the biological activity of similar compounds can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-20-11-14(17-19-20)16(25)22-8-6-21(7-9-22)15(24)13-10-12-4-2-3-5-23(12)18-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSJTFAWLZRVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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